3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose has been achieved through various methods. For example, Krajewski et al. (1984) synthesized a compound closely related to it, demonstrating the potential for creating complex structures based on this sugar derivative (Krajewski et al., 1984). Iacono and Rasmussen (2003) also reported on the deoxygenation of secondary alcohols to produce a derivative of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose (Iacono & Rasmussen, 2003).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using X-ray crystallography and other techniques. For instance, Argentini et al. (1986) performed an X-ray structure analysis of a crystalline derivative, providing insights into its molecular conformation (Argentini et al., 1986).
Chemical Reactions and Properties
These sugar derivatives undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. Wing, Doane, and Rist (1970) reported reactions of the oxirane ring of a related compound, illustrating the types of chemical transformations these molecules can undergo (Wing et al., 1970).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and solubility, have been studied in various research. Sheville et al. (2003) reported on the crystal structure of a derivative, which is relevant to understanding its physical characteristics (Sheville et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and stability, are key aspects of these compounds. Tormo and Fu (2003) explored the Barton-McCombie deoxygenation of alcohols using a derivative, showcasing its chemical behavior (Tormo & Fu, 2003).
Scientific Research Applications
Derivative Formation and Chemical Properties
- The compound is involved in reactions that lead to the formation of various derivatives, including 3-deoxy-1,2-O-isopropylidene-3-nitro-α-D-glucofuranose and 3-deoxy-1,2:5,6-di-O-isopropylidene-3-nitro-α-D-allofuranose. These derivatives demonstrate interesting chemical behaviors, such as thermodynamic favorability and epimerization under mild base conditions (Kovar & Baer, 1971).
Structural Analysis and Synthesis
- Synthesis and crystal structure analysis of derivatives like 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose have been performed, offering insights into the compound's structural properties and conformational variations (Argentini et al., 1986).
Antibacterial Properties
- Derivatives of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, such as 3-O-alkyl-1,2-O-isopropylidene-alpha-D-glucofuranoses, have shown promising antibacterial activities. These activities vary with different alkyl chain lengths, offering potential for antibacterial drug development (Yago et al., 1993).
Conformational Studies
- Studies on the conformational properties of 3-deoxy-3-thioureido derivatives of this compound have been conducted. These studies, utilizing techniques like temperature variable 1H NMR spectroscopy, help in understanding the molecular dynamics and structural characteristics of these derivatives (García Fernández et al., 1996).
Novel Synthetic Pathways
- The compound plays a critical role in the synthesis of novel molecules, such as spiropiperazinones, via the aza-Michael addition pathway. This underscores its utility in creating structurally unique and potentially biologically active compounds (Lugiņina et al., 2018).
Reaction Dynamics
- Research on the reaction of anhydro sugars like 5,6-Anhydro-1,2-O-isopropylidene-α-D-glucofuranose with sodium cobalt tetracarbonyl and carbon monoxide has been conducted. Such studies contribute to a deeper understanding of reaction mechanisms involving sugar derivatives (Rosenthal & Whyte, 1968).
Photochemical Applications
- The compound's derivatives have been used in photochemical conversions, demonstrating the potential of using light-driven reactions to manipulate sugar molecules (Bell et al., 1977).
Future Directions
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is utilized in the synthesis of novel drugs targeting specific receptors within the human body, aiding in the management of metabolic disorders and potentially offering therapeutic benefits against certain types of cancer . This suggests that the compound may have significant potential in future pharmaceutical research and development.
properties
IUPAC Name |
(3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3/t7-,8+,9?,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKRBVFGAWFTRW-LBTMZUADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C[C@@H]3[C@H](O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541814 | |
Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose | |
CAS RN |
2774-29-0 | |
Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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